molecular formula C12H13NO3 B2572024 3-[4-(Prop-2-enoylamino)phenyl]propanoic acid CAS No. 1544913-84-9

3-[4-(Prop-2-enoylamino)phenyl]propanoic acid

Cat. No.: B2572024
CAS No.: 1544913-84-9
M. Wt: 219.24
InChI Key: CWFSSDNMEXQXJY-UHFFFAOYSA-N
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Description

3-[4-(Prop-2-enoylamino)phenyl]propanoic acid is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and industrial applications. It is known for its nonsteroidal anti-inflammatory properties and is represented by the chemical formula C13H13NO3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Prop-2-enoylamino)phenyl]propanoic acid typically involves the reaction of 4-aminophenylpropanoic acid with acryloyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

3-[4-(Prop-2-enoylamino)phenyl]propanoic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like hydroxide ions or amines are used under basic conditions.

Major Products Formed

The major products formed from these reactions include various oxidized derivatives, reduced amines, and substituted amides, depending on the specific reagents and conditions used .

Scientific Research Applications

3-[4-(Prop-2-enoylamino)phenyl]propanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential effects on biological systems, particularly its anti-inflammatory properties.

    Medicine: It is being investigated for its potential use as a nonsteroidal anti-inflammatory drug (NSAID).

    Industry: The compound is used in the production of various industrial chemicals and materials

Comparison with Similar Compounds

Similar Compounds

    (S)-2-Amino-3-(4-(prop-2-yn-1-yloxy)phenyl)propanoic acid: This compound has a similar structure but differs in its functional groups and biological activity.

    Ibuprofen: Another nonsteroidal anti-inflammatory drug with a similar mechanism of action but different chemical structure.

    Naproxen: Similar to ibuprofen, it is an NSAID with a different chemical structure but similar therapeutic effects.

Uniqueness

3-[4-(Prop-2-enoylamino)phenyl]propanoic acid is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.

Properties

IUPAC Name

3-[4-(prop-2-enoylamino)phenyl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-2-11(14)13-10-6-3-9(4-7-10)5-8-12(15)16/h2-4,6-7H,1,5,8H2,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWFSSDNMEXQXJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=CC=C(C=C1)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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